molecular formula C11H12ClNO4 B2675346 Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate CAS No. 139329-90-1

Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate

Cat. No.: B2675346
CAS No.: 139329-90-1
M. Wt: 257.67
InChI Key: HPOZRPLLDCOQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate is a chemical compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, a chloro substituent, and a hydroxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate typically involves the esterification of 3-acetamido-5-chloro-2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, nucleophilic solvents.

Major Products

Scientific Research Applications

Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and acetamido groups can form hydrogen bonds with biological macromolecules, influencing their activity. The chloro substituent may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an acetamido group and a chloro substituent enhances its potential for diverse chemical reactions and biological interactions .

Properties

IUPAC Name

ethyl 3-acetamido-5-chloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-17-11(16)8-4-7(12)5-9(10(8)15)13-6(2)14/h4-5,15H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZRPLLDCOQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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